Sodium 2-hydroxydecanesulphonate
Description
Sodium 2-hydroxydecanesulphonate (theoretical structure: C10H21NaO4S) is a sodium salt of a branched alkyl sulphonate containing a hydroxyl group at the second carbon of a decane chain. Alkyl sulphonates are widely used as surfactants, emulsifiers, or dispersants due to their hydrophilic (sulphonate group) and hydrophobic (alkyl chain) moieties . The hydroxyl group at the 2-position likely enhances solubility in polar solvents compared to non-hydroxylated analogues, similar to 2-hydroxyethanesulfonate, which exhibits high water solubility due to its hydroxyl group . Applications may span industrial detergents, polymer synthesis, or laboratory reagents, though specific data for this compound requires further empirical validation.
Properties
CAS No. |
20275-70-1 |
|---|---|
Molecular Formula |
C10H21NaO4S |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
sodium;2-hydroxydecane-1-sulfonate |
InChI |
InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-10(11)9-15(12,13)14;/h10-11H,2-9H2,1H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
QLWTYLFOABKZDR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-hydroxydecanesulphonate is typically synthesized through a sulfonation reaction. The process involves the reaction of 2-hydroxydecane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors. The raw materials are fed into the reactor, where they undergo sulfonation under controlled conditions. The resulting product is then neutralized, purified, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxydecanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-hydroxydecanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a detergent in protein purification processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cleaning agents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of sodium 2-hydroxydecanesulphonate primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, including cell membranes and proteins, facilitating their solubilization and stabilization. The compound’s surfactant nature enables it to disrupt lipid bilayers, making it useful in applications such as cell lysis and protein extraction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Sodium 2-hydroxydecanesulphonate with structurally related sulphonates and hydroxy-containing compounds, based on evidence-derived
Key Findings:
Structural Impact on Solubility : Hydroxyl groups enhance water solubility. For example, 2-hydroxyethanesulfonate’s solubility exceeds that of linear alkyl sulphonates like Sodium 1-dodecanesulfonate . This compound likely shares this trait.
Chain Length and Applications : Longer alkyl chains (e.g., C12 in Sodium 1-dodecanesulfonate) improve surfactant efficacy in detergents, while shorter or unsaturated chains (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) favor polymer synthesis .
Aromatic vs. Aliphatic Sulphonates : Aromatic sulphonates (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) are preferred in dyes due to stable conjugated systems, whereas aliphatic variants are more common in surfactants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
